

isotopic purity of N-Acetyl Glyphosate-d3

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Compound of Interest

Compound Name: *N-Acetyl Glyphosate-d3*

Cat. No.: B585550

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An In-Depth Technical Guide on the Isotopic Purity of **N-Acetyl Glyphosate-d3**

Introduction

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard for achieving high precision and accuracy.[1] **N-Acetyl Glyphosate-d3** is the deuterated analog of N-Acetyl Glyphosate, a significant metabolite of the widely used herbicide, glyphosate, particularly in genetically modified, glyphosate-tolerant crops.[2][3] As an internal standard, **N-Acetyl Glyphosate-d3** is crucial for the precise quantification of its unlabeled counterpart in various matrices.

The utility of a deuterated internal standard is directly dependent on its isotopic purity—the degree to which the intended isotope (deuterium) has replaced the hydrogen atoms, and the absence of unlabeled or partially labeled species. High isotopic purity ensures a distinct mass shift from the analyte, minimizing signal overlap and preventing analytical inaccuracies.[4][5] This guide provides a comprehensive overview of the technical aspects of **N-Acetyl Glyphosate-d3**, detailing its properties, the experimental protocols used to verify its isotopic purity, and the underlying principles that govern its application.

Data Presentation

Quantitative data regarding **N-Acetyl Glyphosate-d3** is essential for its proper application. The following tables summarize its key chemical properties and typical analytical specifications.

Table 1: Chemical and Physical Properties of **N-Acetyl Glyphosate-d3**

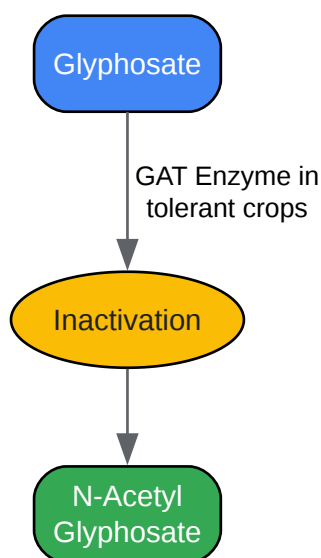
Property	Value	Source(s)
Chemical Name	2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid	[6][7]
CAS Number	1346604-36-1	[6][7][8]
Molecular Formula	C ₅ H ₇ D ₃ NO ₆ P	[6][8]
Molecular Weight	214.13 g/mol	[6][7]
Exact Mass	214.04340427 Da	[7]
Synonyms	N-(Acetyl-d3)-N-(phosphonomethyl)glycine; N-Acetylglyphosate-d3	[8]
Appearance	Off-White Solid	[8]
Storage Temperature	+4°C	[6]

Table 2: Typical Analytical Specifications for **N-Acetyl Glyphosate-d3**

Parameter	Specification	Notes
Chemical Purity	>95% (HPLC)	Typically determined by High-Performance Liquid Chromatography.[6]
Isotopic Purity	≥98%	Refers to the percentage of molecules that are fully deuterated (d3).
Deuterium Incorporation	Minimum 98 atom % D	Indicates the percentage of deuterium at the specified labeled positions.
Isotopic Enrichment	d3 > 99%	The mole fraction of the isotopically labeled analyte. Specific values are batch-dependent and provided in the Certificate of Analysis.

Metabolic Relevance

Glyphosate works by inhibiting an enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.[9] In some glyphosate-tolerant crops, a gene is introduced that produces the glyphosate N-acetyltransferase (GAT) enzyme. This enzyme inactivates glyphosate by converting it to N-acetylglyphosate, making it a primary metabolite in these specific plant commodities.[2] The quantification of N-acetylglyphosate is therefore important for regulatory compliance and safety assessment.[3]



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Metabolic conversion of Glyphosate to N-Acetyl Glyphosate.

Experimental Protocols

The determination of isotopic purity is a critical quality control step. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.^{[10][11]}

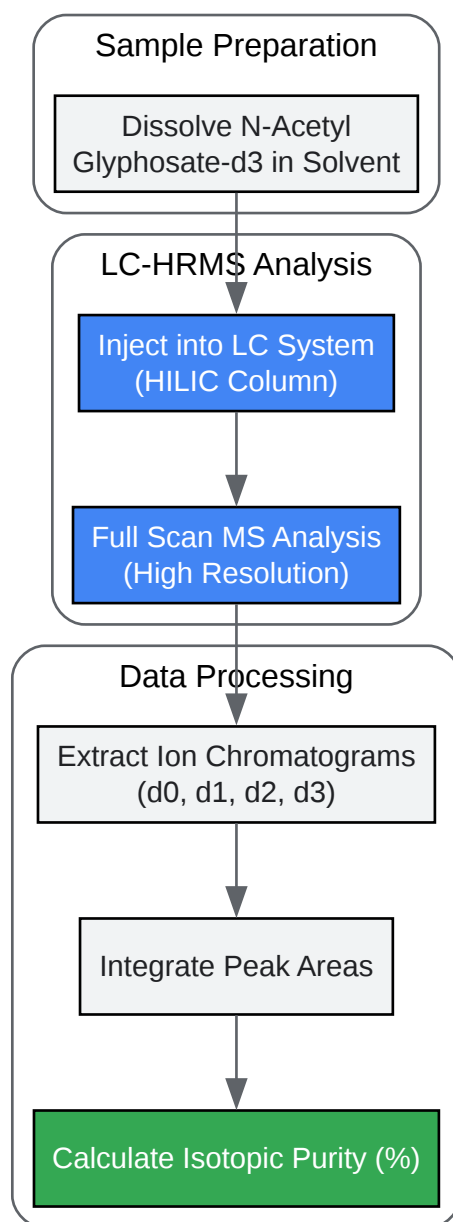
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for measuring isotopic enrichment. It distinguishes molecules based on very small differences in their mass-to-charge ratios (m/z), allowing for the clear separation and quantification of the deuterated standard (d_3), any partially deuterated variants (d_1 , d_2), and the unlabeled (d_0) compound.^{[12][13]}

Methodology:

- **Standard Preparation:** A stock solution of **N-Acetyl Glyphosate- d_3** is prepared in a suitable solvent (e.g., water or methanol). A dilution series may be created to ensure the analysis is performed within the optimal concentration range of the instrument.

- Chromatography (LC-HRMS): Due to the polar nature of N-Acetyl Glyphosate, specialized chromatography is required. Hydrophilic Interaction Liquid Chromatography (HILIC) or an anion-exchange column is typically employed.[\[14\]](#)
 - Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid).
 - Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% Formic Acid).
 - Gradient: A gradient elution starting with a high percentage of organic solvent is used to retain and then elute the polar analyte.
- Mass Spectrometry: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in full scan mode with negative electrospray ionization (ESI-).
- Data Acquisition: Data is acquired across a mass range that includes the molecular ions of the unlabeled (d0) N-Acetyl Glyphosate ($m/z \sim 210.02$) and the d3-labeled standard ($m/z \sim 213.04$).
- Data Analysis:
 - Extracted Ion Chromatograms (XICs) are generated for the theoretical exact masses of the d0, d1, d2, and d3 species.
 - The peak areas for each isotopologue are integrated.
 - The isotopic purity is calculated as the ratio of the d3 peak area to the sum of the peak areas of all detected isotopologues (d0 to d3), expressed as a percentage.[\[15\]](#)



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LC-HRMS workflow for isotopic purity assessment.

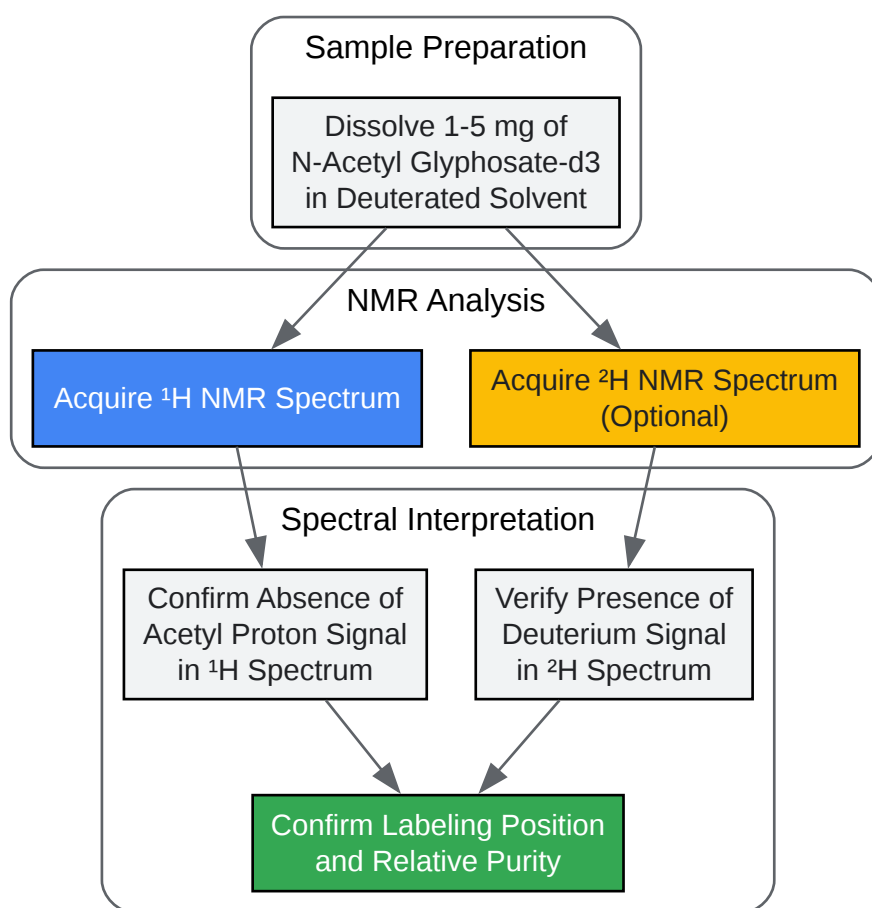
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique used to confirm the position of the deuterium labels and assess purity.^{[10][16]} It provides structural information that mass

spectrometry alone cannot. For **N-Acetyl Glyphosate-d3**, the deuterium atoms are on the acetyl group.[\[6\]](#)

Methodology:

- Sample Preparation: 1-5 mg of the **N-Acetyl Glyphosate-d3** standard is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
- ¹H NMR Spectroscopy:
 - A standard one-dimensional proton (¹H) NMR spectrum is acquired.
 - Analysis: The spectrum is compared to that of an unlabeled N-Acetyl Glyphosate standard. The signal corresponding to the acetyl methyl protons (a singlet typically around 2 ppm) should be absent or significantly diminished in the d₃-labeled spectrum. This confirms that deuteration has occurred at the intended position.[\[11\]](#)[\[17\]](#)
- ²H NMR Spectroscopy (Optional):
 - A deuterium (²H) NMR spectrum can be acquired to directly observe the deuterium nuclei.
 - Analysis: A signal should be present in the region corresponding to the acetyl methyl group, directly confirming the presence and chemical environment of the deuterium atoms. The integration of this peak can provide a relative measure of isotopic purity.[\[11\]](#)
- ³¹P NMR Spectroscopy (Optional):
 - A phosphorus (³¹P) NMR spectrum can be used to confirm the integrity of the phosphonomethyl group of the molecule.[\[16\]](#)[\[17\]](#)



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NMR workflow for confirming deuterium labeling position.

Conclusion

The isotopic purity of **N-Acetyl Glyphosate-d3** is a critical attribute that underpins its function as a reliable internal standard in quantitative mass spectrometry. A comprehensive assessment using a combination of high-resolution mass spectrometry and NMR spectroscopy is essential to guarantee its quality. HRMS provides precise quantitative measurement of isotopic enrichment, while NMR confirms the specific location of the deuterium labels and the structural integrity of the molecule. By adhering to these rigorous analytical protocols, researchers and scientists can ensure the accuracy and reproducibility of their data when quantifying N-Acetyl Glyphosate in complex biological and environmental samples.

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